molecular formula C7H7N5S2 B13174350 4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13174350
M. Wt: 225.3 g/mol
InChI Key: AQCHYOWEQZHUIN-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a unique combination of a thiazole ring and a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The presence of both amino and thiol functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with appropriate reagents under controlled conditions.

    Formation of the Triazine Ring:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-Amino-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazine-2-methanol: Similar structure but with a methanol group instead of a thiol group.

Properties

Molecular Formula

C7H7N5S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-amino-6-(4-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H7N5S2/c1-3-4(14-2-9-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13)

InChI Key

AQCHYOWEQZHUIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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